molecular formula C10H9FO2 B1301872 6-Fluoro-2-methyl-4-chromanone CAS No. 88754-96-5

6-Fluoro-2-methyl-4-chromanone

Cat. No. B1301872
CAS RN: 88754-96-5
M. Wt: 180.17 g/mol
InChI Key: RPAIBTVEPAACRP-UHFFFAOYSA-N
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Description

The compound "6-Fluoro-2-methyl-4-chromanone" is a fluorinated chromanone derivative. Chromanones and their analogs are of significant interest due to their presence in various natural products and their diverse range of biological activities. The fluorine atom in such compounds often enhances these properties due to the unique characteristics of fluorine, such as its small size, high electronegativity, and the ability to form strong bonds with carbon.

Synthesis Analysis

The synthesis of fluorinated chromanones can be achieved through regioselective nucleophilic perfluoroalkylation. For instance, reactions of 2-polyfluoroalkylchromones with (perfluoroalkyl)trimethylsilanes can yield 2,2-bis(polyfluoroalkyl)chroman-4-ones with high regioselectivity and good yields after acid hydrolysis . This method can be used to synthesize fluorinated analogs of natural compounds, such as lactarochromal and precocenes, by further oxidation or reduction and dehydration steps .

Molecular Structure Analysis

The molecular structure of fluorinated chromanones can be complex, with the potential for polymorphism as seen in related compounds. For example, two polymorphic forms, alpha and beta, of a related compound, 2R,4S,6-fluoro-2-methyl-spiro[chroman-4,4'-imidazoline]-2',5-dione, have been studied using X-ray crystallography . The beta-form was found to have molecules arranged orderly along the b-axis, with the chroman ring moieties stacked by van der Waals forces . The polymorphism in such compounds is influenced by hydrogen bonding and van der Waals forces, with the stability of the polymorphs depending on the mode of hydrogen bonding .

Chemical Reactions Analysis

Fluorinated chromanones can undergo various chemical reactions. For example, the oxidative deprotection of oximes, phenylhydrazones, and semicarbazones to their corresponding carbonyl compounds can be achieved using reagents like 2,6-dicarboxypyridinium fluorochromate under solvent-free conditions . Additionally, chromanones can react with formaldehyde to form dimeric products, as demonstrated by the reaction of 6,8-dimethyl-4-chromanone with formaldehyde .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated chromanones are influenced by their molecular structure. The presence of fluorine can affect the compound's reactivity, stability, and interaction with other molecules. For instance, the polymorphic forms of a related fluorinated compound showed different enthalpies of fusion and hydrogen bonding strengths, which are critical for understanding the compound's behavior under various conditions . Spectrophotometric methods can be used to determine the presence of such compounds, as seen with the use of 9-methyl-2,3,7-trihydroxy-6-fluorone for the colorimetric determination of zirconium, where the complex formed shows maximum absorption at a specific wavelength .

Safety And Hazards

It is recommended to avoid contact with skin and eyes, formation of dust and aerosols, and to avoid exposure . Appropriate exhaust ventilation should be provided at places where dust is formed .

Future Directions

Given its use in the synthesis of enzyme inhibitors and dye-sensitized solar cells (DSSCs), future research could explore more efficient and cost-effective methods to synthesize novel chromanone analogs . It could also be interesting to investigate its potential applications in other fields .

properties

IUPAC Name

6-fluoro-2-methyl-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO2/c1-6-4-9(12)8-5-7(11)2-3-10(8)13-6/h2-3,5-6H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPAIBTVEPAACRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C2=C(O1)C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60372033
Record name 6-Fluoro-2-methyl-4-chromanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-2-methyl-4-chromanone

CAS RN

88754-96-5
Record name 6-Fluoro-2-methyl-4-chromanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 88754-96-5
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Synthesis routes and methods I

Procedure details

11.2 G (0.1 mol) of para-fluorophenol and 17.2 g (0.2 mol) of crotonic acid were dissolved in 100 ml of polyphosphoric acid, and the solution was reacted with vigorously stirring at 120° C. for 8 hours. After cooling, the reaction solution was poured into 450 ml of iced 2N-sodium hydroxide solution, and the mixture was extracted with 500 ml of chloroform. The chloroform layer was washed with 2N-sodium hydroxide solution and with water, followed by drying over magnesium sulfate. The solvent was distilled off, and the residue was recrystallized from n-hexane in the amount of about ten times. There were thus obtained 5.8 g (yield : 32%) of the subject material, 6-fluoro-2-methyl-4- chromanone.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
17.2 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
100 mL
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solvent
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 56.1 g (0.5 mol) 4-fluorophenol, 172 g (2 mol) crotonic acid and 1120 ml methane sulfonic acid was heated at 92° C. for 20 hours. The reaction was cooled to 0° C., poured onto 2 liters ice and 2 liters water and extracted with 3×800 ml diethyl ether. The combined organic layers were washed with 3×500 ml water, 4×500 ml 1N sodium hydroxide, 2×500 ml water and 500 ml brine, dried over magnesium sulfate and concentrated in vacuo to give 48.5 g crude solid. The latter was purified by flash chromatography on 1000 cc silica gel using diethyl ether:hexane (1:10) as eluant. The title compound was obtained as a yellow solid, 37 g (41%); m.p. 65°-68° C. The Chemical Abstracts Registry Nos. for this compound are 88754-96-5 and 82320-16-9.
Quantity
56.1 g
Type
reactant
Reaction Step One
Quantity
172 g
Type
reactant
Reaction Step One
Quantity
1120 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
2 L
Type
reactant
Reaction Step Two
Name
Quantity
2 L
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Kalník, P Gabko, M Bella, M Koóš - Molecules, 2021 - mdpi.com
… In this case, 6-fluoro-2-methyl-4-chromanone was condensed with potassium cyanide and ammonium carbonate in the usual manner to ultimately afford (±)-6-fluoro-2-methyl-spiro-[…
Number of citations: 22 www.mdpi.com

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